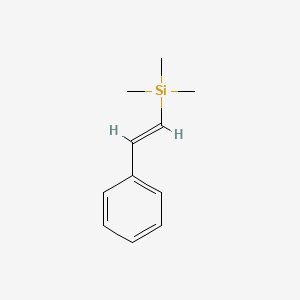

Styryltrimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Styryltrimethylsilane is an organosilicon compound . It is a trialkylsilane and its Si-H bond is reactive . It is less commonly used as a reagent than the related triethylsilane .

Molecular Structure Analysis

This compound contains a total of 28 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Applications De Recherche Scientifique

Functionalization of Surfaces : Styrylsilanes, including styryltrimethylsilane, have been used as coupling reagents for introducing organic functional groups on silica and glass surfaces. This is achieved through catalytic hydrosilylation and immobilization on silica under mild conditions (Kim, Lee, & Jun, 2018).

Organic-Inorganic Hybrid Materials : In the study of organic-inorganic hybrid materials, 4-styryltrimethoxysilane was cogelated using NH4F as a catalyst. This was followed by functionalization using Heck's reaction, showcasing the versatility of this compound derivatives in material science (Carbonneau et al., 2003).

Preparation of Organolithium Compounds : this compound and its derivatives have been used in the preparation of organolithium compounds, specifically β-styryllithium, via transmetalation reactions. This method is noted for its efficiency and lack of undesirable by-products (Seyferth, Vaughan, & Suzuki, 1964).

Polymer Electrolyte Hybrid Membranes : this compound was grafted into poly(ethylene-co-tetrafluoroethylene) films to create a polymer electrolyte hybrid membrane with high proton conductivity and thermal stability. This application demonstrates its potential in fuel cell technology (Chen, Asano, Maekawa, & Yoshida, 2007).

Reactions with Ruthenium Carbonyl : A study involving β-styrylpentamethyldisilane and ruthenium carbonyl revealed the formation of β-styryltrimethylsilane. This research provides insights into the reactions of vinyldisilanes and the potential formation of silapropenyl and silylene ruthenium complexes (Dai, Kano, Kako, & Nakadaira, 1999).

Cross-Couplings in Organic Chemistry : Polymethylhydrosiloxane, used in combination with CsF, facilitates cross-coupling of alkynes with vinyl, styryl, and aryl halides. This illustrates the use of this compound derivatives in complex organic synthesis processes (Gallagher & Maleczka, 2003).

Organic–Inorganic Polymer Hybrids : this compound is involved in the synthesis of organic–inorganic polymer hybrids, showcasing its role in creating materials with a balance of organic and inorganic components, useful in various industrial applications (Cazacu, Dra̧gan, & Vlad, 2003).

Cyanation of Organosilanes : Aryl-, diaryldimethyl-, and styrylsilanes have been cyanated under copper-mediated oxidative conditions. This method highlights the chemical versatility of this compound and related compounds in producing nitriles (Wang & Chang, 2013).

Propriétés

IUPAC Name |

trimethyl-[(E)-2-phenylethenyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIONWRDVKJFHRC-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19372-00-0 |

Source

|

| Record name | Silane, trimethyl(2-phenylethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Ditert-butyl-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1174103.png)